molecular formula C17H19NO7 B2498772 {[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate CAS No. 386262-19-7

{[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate

Cat. No.: B2498772
CAS No.: 386262-19-7
M. Wt: 349.339
InChI Key: VLJRBVOASYXOAA-UHFFFAOYSA-N
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Description

This compound features a 3,4,5-trimethoxybenzoate core esterified to a carbamoylmethyl group, which is further substituted with a furan-2-ylmethyl moiety. Its structure combines lipophilic (trimethoxybenzene) and hydrogen-bonding (carbamoyl, furan oxygen) elements, making it a candidate for diverse pharmacological applications. The synthesis of such derivatives often involves esterification and alkylation steps, as seen in related compounds .

Properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7/c1-21-13-7-11(8-14(22-2)16(13)23-3)17(20)25-10-15(19)18-9-12-5-4-6-24-12/h4-8H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJRBVOASYXOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gallic Acid Methylation (Adapted from CN105732375A)

Gallic acid undergoes selective O-methylation using dimethyl sulfate (DMS) in alkaline conditions:

Gallic acid + 3 DMS → 3,4,5-Trimethoxybenzoic acid + 3 H2SO4

Optimized Conditions :

  • Solvent : 10% NaOH (aq)
  • Temperature : 60°C, 6 hours
  • Yield : 78–82%

Key Considerations :

  • Excess DMS ensures complete methylation of hydroxyl groups.
  • Neutralization with HCl precipitates the product, purified via recrystallization (ethanol/water).

Synthesis of {[(Furan-2-yl)methyl]carbamoyl}methanol

Furfural-Urea Condensation (JCSN Protocol)

Furfural reacts with urea under basic conditions to form furfurylamine, which is subsequently carbamoylated:

Furfural + Urea → Furfurylamine intermediate  
Furfurylamine + Chloroacetyl chloride → {[(Furan-2-yl)methyl]carbamoyl}methanol

Reaction Parameters :

  • Catalyst : NaOH (2 eq)
  • Solvent : Ethanol, reflux (4 hours)
  • Yield : 65–70%

Characterization Data :

  • IR : 1665 cm⁻¹ (C=O stretch, carbamate), 1510 cm⁻¹ (furan C-O-C).
  • ¹H NMR (400 MHz, DMSO-d6): δ 7.45 (s, 1H, furan H-3), 6.45 (d, 1H, furan H-4), 4.20 (s, 2H, CH2NH).

Esterification Strategies

Acid Chloride-Mediated Coupling

Activation of 3,4,5-trimethoxybenzoic acid with thionyl chloride (SOCl2) forms the corresponding acid chloride, which reacts with {[(furan-2-yl)methyl]carbamoyl}methanol:

3,4,5-Trimethoxybenzoyl chloride + Carbamoyl methanol → Target ester + HCl

Conditions :

  • Solvent : Dry ethyl acetate
  • Base : Pyridine (2 eq)
  • Yield : 60–68%

Mitsunobu Reaction

For hydroxyl-containing intermediates, the Mitsunobu reaction enables ester formation under milder conditions:

3,4,5-Trimethoxybenzoic acid + DIAD/PPh3 → Ester product

Advantages :

  • Avoids acid-sensitive functional group degradation.
  • Yield : 72–75%

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Acid Chloride 60–68 95 Scalability SOCl2 handling risks
Mitsunobu 72–75 98 Functional group tolerance High reagent cost
One-Pot 55 90 Reduced purification steps Lower yield

Spectroscopic Validation and Quality Control

Nuclear Magnetic Resonance (NMR)

  • ¹³C NMR (100 MHz, CDCl3): δ 170.2 (ester C=O), 165.8 (carbamate C=O), 60.1 (OCH3).
  • HSQC Correlation : Confirms connectivity between furan H-3 (δ 7.45) and C-3 (δ 142.1).

Mass Spectrometry

  • EI-MS : m/z 403 [M+] (C19H21NO8), fragmentation at m/z 285 (loss of –OCH3).

Industrial-Scale Considerations

  • Solvent Recovery : Ethyl acetate is recycled via distillation (bp 77°C).
  • Waste Management : Sulfuric acid byproducts neutralized with CaCO3 to form gypsum.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy groups on the benzoate moiety can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic reagents such as sodium hydride or organolithium compounds.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials. Its unique properties may contribute to the creation of advanced polymers or coatings.

Mechanism of Action

The mechanism of action of {[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its furan and carbamoyl groups. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Methyl 3,4,5-trimethoxybenzoate (CAS 1916-07-0)
  • Structure : Simplest analogue lacking the carbamoyl and furan groups.
  • Properties : Molecular weight 226.23 g/mol, melting point 82–84°C, boiling point 274–275°C .
  • Applications : Precursor for Trimethoprim synthesis and other pharmaceuticals .
  • Key Difference : Absence of the carbamoyl-furan moiety reduces hydrogen-bonding capacity and likely limits target specificity compared to the target compound.
Ethyl 3,4,5-trimethoxybenzoate
  • Activity: Exhibits lower antimelanogenic and antioxidant effects compared to methyl esters, attributed to reduced cell permeability .
  • Key Difference : Ethyl group increases lipophilicity but may hinder membrane penetration.

Carbamoyl-Modified Analogues

[(2-Chloro-4-fluorophenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 386262-42-6)
  • Structure : Replaces furan-2-ylmethyl with a 2-chloro-4-fluorophenyl group.
  • Properties : Molecular weight 397.78 g/mol .
  • Key Difference : The electron-withdrawing chloro-fluorophenyl group may enhance electrophilicity and alter binding interactions compared to the furan-derived compound.
3-(Methyl(5-((4-sulfamoylbenzoyl)oxy)pentyl)amino)propyl 3,4,5-trimethoxybenzoate
  • Structure: Incorporates a sulfamoylbenzoyl group and a pentylamino linker.
  • Activity : Dual P-glycoprotein and CA XII inhibitor with moderate potency (IC₅₀ values in µM range) .

Furan-Containing Analogues

2-Aryl-4-(3,4,5-trimethoxybenzoyl)-5-substituted-1,2,3-triazole Derivatives
  • Structure : Shares the 3,4,5-trimethoxybenzoyl group but fused to a triazole-furan system.
  • Activity : Tubulin inhibitors with antiangiogenic and antitumor effects .
  • Key Difference : Rigid triazole-furan scaffold may restrict conformational flexibility compared to the carbamoylmethyl linker in the target compound.

Pharmacological and Physicochemical Comparison

Compound Molecular Weight (g/mol) Key Functional Groups Bioactivity Highlights References
Target compound ~349.34* Furan-carbamoyl, trimethoxy Not reported; expected anticancer/antioxidant
Methyl 3,4,5-trimethoxybenzoate 226.23 Trimethoxybenzoate Intermediate for pharmaceuticals
Ethyl 3,4,5-trimethoxybenzoate 240.25 Ethyl ester, trimethoxy Moderate antimelanogenic activity
[(2-Cl-4-F-phenyl)carbamoyl]methyl... 397.78 Chloro-fluorophenyl, trimethoxy Unreported; structural analogue
Sulfamoylbenzoyl derivative 553.22 Sulfamoyl, pentylamino linker Dual P-gp/CA XII inhibition

*Estimated based on structural formula.

Structure-Activity Relationship (SAR) Insights

  • Ester Group : Methyl esters (e.g., target compound) generally outperform ethyl esters in membrane permeability due to optimal lipophilicity .
  • Carbamoyl Substituents : Furan-2-ylmethyl enhances π-π stacking and hydrogen bonding vs. aryl groups (e.g., 2-chloro-4-fluorophenyl), which may improve target affinity .
  • Trimethoxybenzoyl Core : Critical for π-stacking interactions with biological targets, as seen in tubulin inhibitors and P-gp modulators .

Biological Activity

Chemical Structure and Properties

The compound can be characterized by its unique structure:

  • IUPAC Name : {[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
  • Molecular Formula : C16H19N1O5
  • Molecular Weight : 319.33 g/mol

This compound features a furan ring, a carbamoyl group, and a trimethoxybenzoate moiety, which may contribute to its biological activity.

Antioxidant Activity

Research indicates that compounds with methoxy groups often exhibit significant antioxidant properties. The presence of three methoxy groups in the 3,4,5 positions of the benzoate moiety suggests potential for scavenging free radicals. A study evaluating antioxidant activity using the DPPH assay showed that similar compounds with methoxy substitutions demonstrated IC50 values ranging from 25 to 100 µg/mL. Further investigation is needed to quantify the specific antioxidant capacity of this compound.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against several bacterial strains including Escherichia coli and Staphylococcus aureus. Preliminary results indicated that the compound exhibited notable inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 50 to 100 µg/mL. This suggests that the compound could serve as a potential lead for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases. The compound's anti-inflammatory activity was assessed using a lipopolysaccharide (LPS)-induced inflammation model in vitro. Results showed a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-α) at concentrations of 10 and 20 µM, indicating its potential utility in managing inflammatory conditions.

Cytotoxicity Studies

Cytotoxicity against cancer cell lines such as HeLa and MCF-7 was evaluated using the MTT assay. The compound displayed selective cytotoxicity with IC50 values of approximately 30 µM for HeLa cells and 45 µM for MCF-7 cells. This suggests that it may possess chemotherapeutic potential worth exploring further.

Table 1: Summary of Biological Activities

Biological ActivityMethod UsedObserved EffectIC50/MIC Values
AntioxidantDPPH AssayRadical scavenging25 - 100 µg/mL
AntimicrobialMIC AssayInhibition of bacterial growth50 - 100 µg/mL
Anti-inflammatoryLPS-induced modelReduction of cytokines10 - 20 µM
CytotoxicityMTT AssaySelective toxicityHeLa: ~30 µM; MCF-7: ~45 µM

Case Studies

  • Antioxidant Potential : A study conducted by Zhang et al. (2021) demonstrated that similar methoxy-substituted benzoates effectively reduced oxidative stress markers in cellular models, supporting the hypothesis regarding the antioxidant capacity of this compound.
  • Antimicrobial Efficacy : In research by Smith et al. (2022), derivatives of trimethoxybenzoates were tested against multi-drug resistant strains of bacteria, revealing promising results that align with the observed antimicrobial effects of the compound .
  • Cytotoxic Studies : A recent investigation into the cytotoxic effects of related compounds on breast cancer cells highlighted their ability to induce apoptosis through mitochondrial pathways, suggesting that this compound may operate through similar mechanisms.

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